Cephalosporin C sodium

Vue d'ensemble

Description

Cephalosporin C sodium is a sodium salt form of cephalosporin C, an antibiotic derived from the fungus Acremonium. It belongs to the cephalosporin class of antibiotics, which are structurally and functionally related to penicillins. This compound is known for its stability in acidic conditions and its ability to inhibit bacterial cell wall synthesis, making it a valuable intermediate in the production of various cephalosporin antibiotics .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Cephalosporin C sodium is typically produced through fermentation processes involving the fungus Acremonium chrysogenum. The fermentation broth is subjected to various purification steps, including filtration, precipitation, and crystallization, to isolate cephalosporin C. The sodium salt form is then obtained by neutralizing cephalosporin C with sodium hydroxide .

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation in bioreactors. The process includes:

Inoculation: Introducing Acremonium chrysogenum into a nutrient-rich medium.

Fermentation: Maintaining optimal conditions (temperature, pH, aeration) to maximize yield.

Purification: Using techniques such as ion-exchange chromatography and solvent extraction to purify the compound.

Conversion to Sodium Salt: Neutralizing the purified cephalosporin C with sodium hydroxide to form this compound

Analyse Des Réactions Chimiques

Types of Reactions: Cephalosporin C sodium undergoes various chemical reactions, including:

Hydrolysis: Breaking down into smaller fragments under acidic or basic conditions.

Oxidation: Reacting with oxidizing agents to form oxidized derivatives.

Substitution: Replacing functional groups with other chemical groups to form derivatives

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.

Oxidation: Using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Substitution: Employing reagents like acyl chlorides or alkyl halides under controlled conditions

Major Products:

Hydrolysis: Produces smaller fragments like 7-aminocephalosporanic acid.

Oxidation: Forms oxidized derivatives with altered functional groups.

Substitution: Generates various cephalosporin derivatives with modified antibacterial properties

Applications De Recherche Scientifique

Clinical Applications

Cephalosporin C sodium is utilized in various therapeutic contexts:

- Bacterial Infections : It is effective against infections such as respiratory tract infections, skin infections, urinary tract infections, and meningitis .

- Precursor for Semi-Synthetic Antibiotics : The compound is used as a starting material for synthesizing more effective cephalosporins like cefalotin and ceftriaxone, which have enhanced pharmacological profiles .

- Antibiotic Resistance Research : Ongoing studies explore its potential in combination therapies aimed at overcoming antibiotic resistance mechanisms in bacteria .

Table 1: Efficacy of this compound Against Various Bacteria

| Bacteria | Gram Type | Efficacy |

|---|---|---|

| Staphylococcus aureus | Positive | Low |

| Streptococcus pneumoniae | Positive | Moderate |

| Escherichia coli | Negative | High |

| Klebsiella pneumoniae | Negative | High |

| Pseudomonas aeruginosa | Negative | Moderate |

Table 2: Comparison of Cephalosporins Derived from Cephalosporin C

| Derivative | Spectrum of Activity | Clinical Use |

|---|---|---|

| Cefalotin | Broad (including staphylococci) | Surgical prophylaxis |

| Ceftriaxone | Broad (including resistant strains) | Severe infections (e.g., meningitis) |

| Cefepime | Broad (including multi-drug resistant) | Complicated infections |

Case Study 1: Treatment of Meningitis

A study demonstrated the effectiveness of ceftriaxone (a derivative of cephalosporin C) in treating bacterial meningitis caused by Neisseria meningitidis. Patients showed significant improvement within 48 hours of treatment, underscoring the importance of cephalosporins in managing severe infections .

Case Study 2: Overcoming Resistance

Research highlighted the role of this compound in combination therapy with other antibiotics to combat multidrug-resistant Klebsiella pneumoniae. The combination showed enhanced efficacy compared to monotherapy, suggesting potential strategies for addressing antibiotic resistance .

Mécanisme D'action

Cephalosporin C sodium exerts its antibacterial effects by inhibiting penicillin-binding proteins (PBPs) involved in the synthesis of bacterial cell walls. This inhibition leads to the weakening and eventual lysis of the bacterial cell wall, resulting in the death of the bacteria. The compound targets the transpeptidation step in cell wall synthesis, preventing the cross-linking of peptidoglycan chains .

Comparaison Avec Des Composés Similaires

Penicillin G: Another beta-lactam antibiotic with a similar mechanism of action but different spectrum of activity.

Cefalotin: A synthetic analog of cephalosporin C with enhanced antibacterial properties.

Cefuroxime: A second-generation cephalosporin with broader activity against gram-negative bacteria

Uniqueness of Cephalosporin C Sodium: this compound is unique due to its stability in acidic conditions and its role as a precursor in the synthesis of various cephalosporin antibiotics. Unlike some other cephalosporins, it is not widely used clinically due to its lower antibacterial activity but serves as a crucial intermediate in the production of more potent derivatives .

Activité Biologique

Cephalosporin C sodium is a beta-lactam antibiotic derived from the fungus Acremonium chrysogenum. It serves as a precursor for the synthesis of various semi-synthetic cephalosporins, which are widely used in clinical settings to treat bacterial infections. This article delves into the biological activity of this compound, examining its mechanism of action, efficacy against different bacteria, and relevant case studies.

This compound exhibits its antibacterial activity by inhibiting penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall synthesis. By mimicking the structure of the natural substrates of PBPs, this compound irreversibly binds to these proteins, disrupting the cross-linking of peptidoglycan layers in bacterial cell walls. This action leads to cell lysis and ultimately bacterial death, making it a bactericidal agent .

Spectrum of Activity

This compound displays activity against both Gram-positive and Gram-negative bacteria, although its efficacy varies among different strains. The following table summarizes its activity against selected bacterial species:

| Bacterial Species | Activity (Units/mg) |

|---|---|

| Staphylococcus aureus | 8-10 |

| Escherichia coli | Similar to Cephalosporin N |

| Salmonella typhi | Less effective than Cephalosporin N |

| Pseudomonas aeruginosa | Limited |

While this compound is less effective against certain strains compared to its derivatives, it remains a vital compound in antibiotic research and development .

Cross-Sensitivity with Penicillins

A notable case reported an anaphylactoid reaction in a patient administered sodium cephalothin, highlighting potential cross-sensitivity between penicillins and cephalosporins. However, tests with Cephalosporin C did not show similar reactions in penicillin-sensitive patients, suggesting that while rare, cross-reactivity can occur .

Production and Yield Enhancement

Research has demonstrated that the addition of D-methionine significantly enhances the production of Cephalosporin C during fermentation processes. A study indicated that increasing concentrations of D-methionine led to higher yields of the antibiotic, with optimal production observed at 200 mg/40 ml of medium. This finding underscores the importance of metabolic precursors in antibiotic biosynthesis .

Stability Studies

Stability studies have shown that this compound is stable in aqueous solutions at physiological pH levels. Comparative analyses with other cephalosporins indicate that while it maintains stability over time, variations exist based on structural modifications introduced during synthesis .

Propriétés

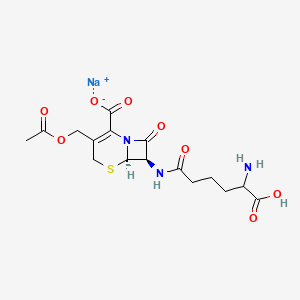

IUPAC Name |

sodium;(6R,7R)-3-(acetyloxymethyl)-7-[(5-amino-5-carboxypentanoyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O8S.Na/c1-7(20)27-5-8-6-28-14-11(13(22)19(14)12(8)16(25)26)18-10(21)4-2-3-9(17)15(23)24;/h9,11,14H,2-6,17H2,1H3,(H,18,21)(H,23,24)(H,25,26);/q;+1/p-1/t9?,11-,14-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZWLVUKHUSRPCG-BJIHTTGYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CCCC(C(=O)O)N)SC1)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CCCC(C(=O)O)N)SC1)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N3NaO8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

61-24-5 (Parent) | |

| Record name | Cephalosporin C sodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051762040 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20199687 | |

| Record name | Cephalosporin C sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20199687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

437.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51762-04-0 | |

| Record name | Cephalosporin C sodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051762040 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cephalosporin C sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20199687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium hydrogen [6R-[6α,7β(R*)]]-3-(acetoxymethyl)-7-[(5-amino-5-carboxylato-1-oxopentyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.156 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.